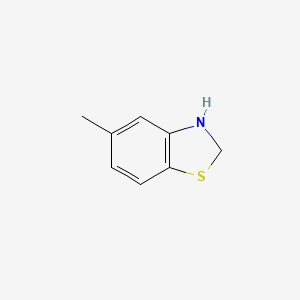

5-Methyl-2,3-dihydro-1,3-benzothiazole

Description

Properties

Molecular Formula |

C8H9NS |

|---|---|

Molecular Weight |

151.23 g/mol |

IUPAC Name |

5-methyl-2,3-dihydro-1,3-benzothiazole |

InChI |

InChI=1S/C8H9NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-4,9H,5H2,1H3 |

InChI Key |

YOCNSWXEHXJBSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)SCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions, which leads to the formation of the desired benzothiazole derivative . Another approach involves the cyclization of thioamides with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene .

Industrial Production Methods

Industrial production of 5-Methyl-2,3-dihydro-1,3-benzothiazole often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted benzothiazole derivatives .

Scientific Research Applications

5-Methyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival . The compound’s ability to bind to these enzymes disrupts their normal function, leading to the inhibition of bacterial proliferation .

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Comparative Analysis

Structural Modifications and Physicochemical Properties

Saturation of the Thiazole Ring :

- The partial saturation in 5-methyl-2,3-dihydro-1,3-benzothiazole reduces electron delocalization compared to fully unsaturated benzothiazoles (e.g., 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole). This likely decreases thermal stability but may enhance solubility in polar solvents .

- Dimerization (e.g., dithiobis(2,3-dihydro-1,3-benzothiazole)) introduces disulfide bonds, increasing molecular weight and altering redox properties, which is critical for corrosion inhibition .

Substituent Effects :

- Electron-withdrawing groups (e.g., chloro in 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole) enhance electrophilic reactivity, facilitating interactions with biological targets. In contrast, methyl groups (as in 5-methyl derivatives) typically increase lipophilicity .

- Propenyl and aryl substituents in 2,3-dihydro-1,3-thiazol-2-imines improve binding affinity to angiotensin II receptors, a key factor in their antihypertensive activity .

Functional Differences

Biological Activity :

- Fully unsaturated benzothiazoles with electron-deficient substituents (e.g., 5-chloro-2-(trimethoxyphenyl)-1,3-benzothiazole) exhibit broad-spectrum antimicrobial and antitumoral activities due to their ability to intercalate DNA or inhibit enzymes .

- 2,3-Dihydro-1,3-thiazol-2-imines demonstrate targeted antihypertensive effects by binding to angiotensin II receptors, with compound 3(5) showing efficacy comparable to valsartan .

Industrial Applications :

Research Findings and Implications

- Pharmacological Potential: The antihypertensive activity of 2,3-dihydro-1,3-thiazol-2-imines highlights the therapeutic promise of partially saturated thiazole derivatives. Further optimization of substituents could enhance selectivity and potency .

- Material Science : The corrosion inhibition efficiency of dithiobis(2,3-dihydro-1,3-benzothiazole) underscores the industrial relevance of modifying benzothiazole scaffolds for protective coatings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methyl-2,3-dihydro-1,3-benzothiazole, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via cyclization reactions involving thioamide precursors or sulfurization of benzothiazole derivatives. For example, heating 3-methyl-2,3-dihydro-1,3-benzothiazole with elemental sulfur at 200°C for 0.5 hours produces thione derivatives, with yields dependent on reaction time and sulfur stoichiometry . Optimization involves solvent selection (e.g., DMF or THF), catalysts (e.g., DABCO for thioketone formation), and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques confirm the structure of 5-Methyl-2,3-dihydro-1,3-benzothiazole derivatives?

- Methodology :

- NMR : Characteristic signals include methyl protons (δ ~1.5–2.0 ppm) and dihydrothiazole ring protons (δ ~3.0–4.0 ppm). Carbon shifts for the thiazole sulfur-bound carbons appear at δ ~160–170 ppm .

- IR : Stretching vibrations for C=S bonds occur at ~1100–1200 cm⁻¹, while aromatic C–H stretches appear at ~3000–3100 cm⁻¹ .

- X-ray crystallography : Used to resolve crystal packing and confirm dihedral angles (e.g., 78.37° between benzothiazole and aromatic rings in related structures) .

Q. What safety protocols are critical when handling 5-Methyl-2,3-dihydro-1,3-benzothiazole in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers under inert gas. Emergency measures include ethanol rinses for skin contact and activated carbon for spill containment. Toxicity data (e.g., LD₅₀) should be referenced from safety sheets of analogous compounds like 2,1,3-benzothiadiazole .

Advanced Research Questions

Q. What mechanistic insights explain the formation of thione derivatives from 5-Methyl-2,3-dihydro-1,3-benzothiazole under sulfurization conditions?

- Methodology : The reaction proceeds via radical intermediates or nucleophilic substitution. Heating with sulfur promotes C–S bond cleavage and thioketone formation, as observed in the conversion to 3-methyl-1,3-benzothiazole-2(3H)-thione. Kinetic studies using TGA/DSC can monitor exothermic transitions, while DFT calculations model sulfur insertion pathways .

Q. How does computational modeling assist in predicting the binding interactions of 5-Methyl-2,3-dihydro-1,3-benzothiazole derivatives with biological targets?

- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates binding poses to enzymes like α-glucosidase. For example, derivatives with fluorophenyl substituents show stronger hydrogen bonding (e.g., –CF₃ groups interacting with active-site residues). MD simulations (50 ns) assess stability, with RMSD values <2.0 Å indicating robust binding .

Q. What thermodynamic parameters govern the adsorption behavior of 5-Methyl-2,3-dihydro-1,3-benzothiazole-based corrosion inhibitors on metal surfaces?

- Methodology : Langmuir isotherm analysis (ΔG°ads ~−35 kJ/mol) indicates mixed physisorption/chemisorption. Electrochemical impedance spectroscopy (EIS) reveals charge-transfer resistance increases (e.g., from 50 to 450 Ω·cm²) with inhibitor concentration. Arrhenius plots show activation energy (Eₐ) increases from 45 to 65 kJ/mol, confirming inhibitor efficacy at lower temperatures .

Q. How do structural modifications (e.g., aryl substitutions) affect the biological activity of 5-Methyl-2,3-dihydro-1,3-benzothiazole derivatives?

- Methodology : SAR studies show that electron-withdrawing groups (e.g., –NO₂, –Br) enhance enzyme inhibition (e.g., IC₅₀ = 12 μM for 4-bromophenyl derivatives against AST/ALT). In vitro assays (MTT, flow cytometry) correlate lipophilicity (logP ~2.5–3.5) with membrane permeability. Confocal microscopy visualizes intracellular accumulation in HepG2 cells .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the temperature dependence of corrosion inhibition efficiency for benzothiazole derivatives?

- Analysis : While most studies observe decreased efficiency at higher temperatures due to desorption (e.g., 75% efficiency at 25°C vs. 50% at 60°C), anomalies arise from varying experimental conditions. For instance, competitive solvent adsorption (e.g., HCl vs. DMSO) or alloy surface heterogeneity (e.g., Zn vs. steel) can alter trends. Controlled studies using identical electrolytes and surface pretreatment protocols are recommended .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.